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Compound of Interest

Compound Name: NMS-859

Cat. No.: B609607 Get Quote

This guide provides a detailed comparison of the cross-reactivity profile of NMS-859, a potent

inhibitor of the ATPase p97/VCP, against other related ATPases. The information is intended for

researchers, scientists, and drug development professionals working on p97/VCP as a

therapeutic target.

Introduction to NMS-859 and its Target, p97/VCP
NMS-859 is a small molecule inhibitor that covalently targets the ATPase Valosin-Containing

Protein (VCP), also known as p97.[1][2] p97 is a highly abundant and essential member of the

AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[3][4][5] These

enzymes utilize the energy from ATP hydrolysis to remodel or unfold substrate proteins.[4][6]

p97 plays a crucial role in numerous cellular processes, including protein quality control,

endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and

autophagosome maturation.[3][6][7] Given its central role in protein homeostasis, p97 has

emerged as a promising therapeutic target for cancer and other diseases.[3][8]

NMS-859 acts as a potent, irreversible inhibitor by covalently modifying the Cys522 residue

within the D2 ATPase domain of p97, which blocks ATP binding.[1][7][9] High selectivity is a

critical attribute for any therapeutic inhibitor to minimize off-target effects. This guide examines

the selectivity profile of NMS-859 in comparison to other ATPases and alternative p97

inhibitors.
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The following table summarizes the inhibitory activity (IC50) of NMS-859 and other

representative p97 inhibitors against p97/VCP and other related ATPases. NMS-859
demonstrates exceptional selectivity for its target.

Inhibitor
Primary
Target

Target IC50
(µM)

Off-Target
ATPase

Off-Target
IC50 (µM)

Mechanism
of Action

NMS-859 p97/VCP
~0.37[1][2][7]

[9]

Other AAA

ATPases
>10[1]

Covalent

(targets

Cys522)

HSP90 >10[1]

PPA p97/VCP 0.6 NSF 100[9] Covalent

Cdc48 (yeast

homolog)
300[9]

ML240 p97/VCP ~0.11 -

Selectivity

reported over

a panel of

other

ATPases and

kinases.[10]

ATP-

competitive

NMS-873 p97/VCP 0.024 - - Allosteric

CB-5083 p97/VCP 0.011 -

Failed clinical

trial due to

off-target

effects on

phosphodiest

erase 6.[7]

ATP-

competitive

NSF: N-ethylmaleimide-sensitive factor

Experimental Protocols
The determination of inhibitor selectivity and cross-reactivity against a panel of ATPases is a

critical step in drug development. A generalized experimental protocol for assessing ATPase
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activity is described below.

Biochemical ATPase Activity Assay (ADP-Glo™ or similar)

This assay quantifies ATPase activity by measuring the amount of ADP produced in an

enzymatic reaction.

Materials:

Purified recombinant human p97/VCP and other tested ATPases (e.g., NSF, HSP90).

ATP solution.

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

NMS-859 and other compounds for testing, serially diluted in DMSO.

ADP-Glo™ Kinase Assay kit (or equivalent luminescence- or fluorescence-based ADP

detection kit).

384-well white plates.

Procedure:

Enzyme Preparation: Prepare a solution of the ATPase enzyme in the assay buffer at a 2X

final concentration.

Compound Plating: Add the serially diluted compounds to the wells of the 384-well plate.

Include controls with DMSO only (no inhibitor).

Enzyme Addition: Add the 2X enzyme solution to the wells containing the compounds and

incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

Reaction Initiation: Initiate the ATPase reaction by adding a 2X ATP solution to each well.

The final ATP concentration should be at or near the Km for the specific enzyme being

tested.
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Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a

controlled temperature (e.g., 37°C).

ADP Detection: Stop the reaction and measure the amount of ADP produced. For the ADP-

Glo™ assay, this involves two steps:

Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.

Add Kinase Detection Reagent to convert the produced ADP back into ATP, which is then

used by a luciferase to generate a luminescent signal proportional to the initial ADP

concentration.

Data Analysis: Measure luminescence using a plate reader. The data is then normalized to

controls and the IC50 values are calculated using a suitable nonlinear regression model

(e.g., four-parameter logistic fit). Selectivity is determined by comparing the IC50 value for

the primary target (p97/VCP) with the IC50 values for other tested ATPases.

Visualizations
The following diagrams illustrate the central role of p97 in protein homeostasis and the

workflow for evaluating inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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